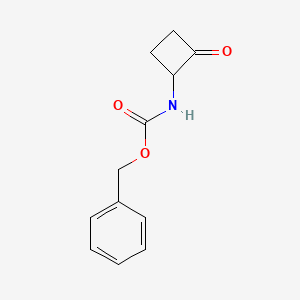

Benzyl N-(2-oxocyclobutyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

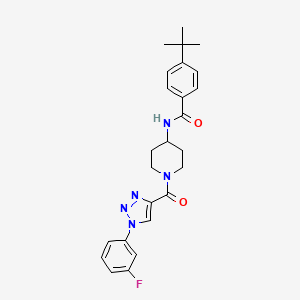

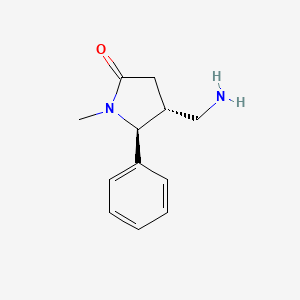

Benzyl N-(2-oxocyclobutyl)carbamate is a chemical compound with the formula C12H13NO3 . It is a compound that can be viewed as the ester of carbamic acid and benzyl alcohol .

Synthesis Analysis

The synthesis of this compound involves the addition of 1,2-bis(trimethylsiloxy)cyclobutene to benzyl carbamate in HCl (in diethylether) at 0 °C. The mixture is then heated at 80 °C for 4 hours. The resulting residue is purified on silica gel using a 0 to 50% ethyl acetate in heptanes to provide this compound .Molecular Structure Analysis

The molecular formula of this compound is C12H13NO3 . The molecular weight is 219.24 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,2-bis(trimethylsiloxy)cyclobutene with benzyl carbamate in the presence of HCl .Physical and Chemical Properties Analysis

This compound is a white solid that is soluble in organic solvents and moderately soluble in water .科学的研究の応用

Metabolic Stability of Carbamates

Research has demonstrated that the metabolic stability of carbamates, including compounds similar to Benzyl N-(2-oxocyclobutyl)carbamate, is influenced by their molecular structure. Carbamates with specific structural characteristics exhibit varying degrees of metabolic lability, which is crucial for their design as drugs or prodrugs. This understanding aids in the synthesis of more stable and effective carbamate-based therapeutics (Vacondio, Silva, Mor, & Testa, 2010).

Catalytic Reduction and Synthesis

The catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using CO has been explored significantly. The process involves the reductive carbonylation of nitro aromatics, a reaction facilitated by metal catalysts. This method has seen extensive investigation for its application in organic synthesis, highlighting the potential of this compound in facilitating complex chemical transformations (Tafesh & Weiguny, 1996).

Environmental Detoxification and Photocatalysis

The development of titania/carbon nanotube composites (TiO2/CNT) for the removal of organic pollutants showcases the role of carbamate compounds in environmental remediation. These composites enhance visible light absorption and demonstrate synergistic effects in degrading pollutants, offering insights into the use of carbamate-based materials for environmental cleanup efforts (Cao, Yu, Connell, & Yu, 2013).

Non-Phosgene Synthesis of Carbamates

Advancements in the non-phosgene synthesis of N-substituted carbamates, including methods utilizing CO2, highlight the growing interest in green chemistry approaches. These methods offer safer, more environmentally friendly routes for synthesizing carbamates like this compound, contributing to the chemical industry's sustainability efforts (Jianpen, 2014).

Safety and Hazards

The safety information for Benzyl N-(2-oxocyclobutyl)carbamate includes a signal word of warning. The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

作用機序

Mode of Action

It is known that the compound is synthesized by adding 1,2-bis(trimethylsiloxy)cyclobutene to benzyl carbamate in hcl (in diethylether) at 0 °c . The reaction mixture is then heated at 80 °C for 4 hours .

Biochemical Pathways

The biochemical pathways affected by Benzyl N-(2-oxocyclobutyl)carbamate are currently unknown

特性

IUPAC Name |

benzyl N-(2-oxocyclobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-6-10(11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPGQKRCEQTGHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2422550.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea](/img/structure/B2422556.png)

![2-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2422561.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422562.png)

![2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2422564.png)

![(2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid](/img/structure/B2422567.png)